molecular formula C33H33N3O9 B12093598 UV-Absorbenttriazine-5

UV-Absorbenttriazine-5

Cat. No.: B12093598
M. Wt: 615.6 g/mol
InChI Key: YRDFDZWXSXKOLH-UHFFFAOYSA-N
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Description

UV-Absorbenttriazine-5: is a chemical compound known for its ability to absorb ultraviolet rays. It is commonly used in various applications to protect materials from the harmful effects of ultraviolet radiation. The compound is a derivative of 1,3,5-triazine and is specifically designed to absorb ultraviolet rays in the UV-B and UV-A wavelength ranges, making it an effective ultraviolet absorber .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UV-Absorbenttriazine-5 typically involves the reaction of chlorocyanuric acid with ketones. The process includes several steps such as chlorination, dechlorination, and recrystallization. The reaction conditions often require controlled temperatures and the use of organic solvents like ethanol, chloroform, and benzene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: UV-Absorbenttriazine-5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in a wide range of substituted triazine compounds .

Scientific Research Applications

Chemistry: UV-Absorbenttriazine-5 is widely used in the field of chemistry for its ultraviolet absorption properties. It is used in the formulation of sunscreens, coatings, and plastics to protect against ultraviolet radiation .

Biology: In biological research, the compound is used to study the effects of ultraviolet radiation on biological systems. It is also used in the development of protective coatings for biological samples .

Medicine: In medicine, this compound is used in the formulation of sunscreens and other dermatological products to protect the skin from ultraviolet radiation .

Industry: The compound is used in various industrial applications, including the production of ultraviolet-resistant plastics, coatings, and paints. It is also used in the development of protective films for electronic devices .

Mechanism of Action

The mechanism of action of UV-Absorbenttriazine-5 involves the absorption of ultraviolet radiation and the subsequent dissipation of the absorbed energy as heat. The compound contains specific functional groups that allow it to absorb ultraviolet rays in the UV-B and UV-A wavelength ranges. The absorbed energy is then dissipated through non-radiative processes, preventing the ultraviolet radiation from causing damage to the material .

Comparison with Similar Compounds

  • 2,4,6-Tris(2’-hydroxy-4’-n-butoxyphenyl)-1,3,5-triazine
  • 2,4,6-Tris(2’-hydroxy-4’-n-butoxyphenyl)-1,3,5-triazine
  • 3,3’,3’‘-triphenyl-3,3’,3’'-[1,3,5]triazinane-1,3,5-triyl-tris-propionic acid trimethyl ester

Uniqueness: UV-Absorbenttriazine-5 is unique due to its high efficiency in absorbing ultraviolet rays and its exceptional photostability. The compound’s ability to undergo excited-state proton transfer (ESIPT) contributes to its photostability, making it an effective ultraviolet absorber compared to other similar compounds .

Properties

Molecular Formula

C33H33N3O9

Molecular Weight

615.6 g/mol

IUPAC Name

methyl 3-[3,5-bis(3-methoxy-3-oxo-1-phenylpropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]-3-phenylpropanoate

InChI

InChI=1S/C33H33N3O9/c1-43-28(37)19-25(22-13-7-4-8-14-22)34-31(40)35(26(20-29(38)44-2)23-15-9-5-10-16-23)33(42)36(32(34)41)27(21-30(39)45-3)24-17-11-6-12-18-24/h4-18,25-27H,19-21H2,1-3H3

InChI Key

YRDFDZWXSXKOLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N2C(=O)N(C(=O)N(C2=O)C(CC(=O)OC)C3=CC=CC=C3)C(CC(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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